

An In-depth Technical Guide to 4-Bromothiophenol (CAS Number: 106-53-6)

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Compound of Interest

Compound Name: 4-Bromothiophenol

Cat. No.: B107966

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Introduction

4-Bromothiophenol is a halogenated aromatic thiol that serves as a versatile intermediate and building block in organic synthesis. Its unique combination of a nucleophilic thiol group and a bromine-substituted aromatic ring allows for a wide range of chemical transformations. This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the core properties, spectral data, reactivity, and key experimental applications of **4-Bromothiophenol**.

Physicochemical Properties

4-Bromothiophenol is a white to beige crystalline solid with a characteristic stench.^[1] It is sensitive to air and should be stored under an inert atmosphere.^{[2][3]} Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of **4-Bromothiophenol**

Property	Value	Reference(s)
CAS Number	106-53-6	[4]
Molecular Formula	C ₆ H ₅ BrS	[4]
Molecular Weight	189.07 g/mol	[4]
Appearance	White to beige crystals or crystalline powder	[2][4]
Melting Point	71 - 76 °C	[1][3]
Boiling Point	239 °C (at 760 mmHg)	[1][4]
Density	1.526 g/cm ³	[2][3]
pKa	6.08 ± 0.10 (Predicted)	[2][5]
Solubility	Slightly soluble in water. Soluble in organic solvents like ethanol and ether.	[2][6]
Vapor Pressure	0.0954 mmHg at 25°C	[3]

Spectral Data

The structural identity of **4-Bromothiophenol** is confirmed by various spectroscopic techniques. The key spectral data are summarized in the following tables.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Reference(s)
~7.32	Doublet	Aromatic CH (ortho to Br)	[2]
~7.13	Doublet	Aromatic CH (ortho to SH)	[2]
~3.42	Singlet	Thiol SH	[2]

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Reference(s)
~132.0	Aromatic C (ortho to SH)	[4][7]
~130.0	Aromatic C (ortho to Br)	[4][7]
~129.0	Aromatic C-SH	[4][7]
~118.0	Aromatic C-Br	[4][7]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Peaks

Wavenumber (cm ⁻¹)	Bond Vibration	Reference(s)
3100 - 3000	Aromatic C-H Stretch	[8]
2600 - 2550	S-H Stretch (Thiol)	[8]
~1570	C=C Aromatic Ring Stretch	[9]
~1470	C=C Aromatic Ring Stretch	[9]
850 - 550	C-Br Stretch	[10]

Mass Spectrometry

The electron ionization mass spectrum of **4-Bromothiophenol** shows a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern ($M/M+2$) is observed for the molecular ion and bromine-containing fragments.

Table 5: Major Mass Spectrometry Fragments (m/z)

m/z	Fragment Identity	Reference(s)
188/190	$[M]^+$ (Molecular Ion)	[1]
109	$[M - Br]^+$	[1]
65	$[C_5H_5]^+$	[1]

Reactivity and Applications

4-Bromothiophenol is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of its thiol and bromo functionalities.

- **S-Nucleophilicity:** The thiol group is nucleophilic and can be readily alkylated, acylated, or used in addition reactions.
- **Cross-Coupling Reactions:** The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[11]
- **Disulfide Formation:** Like other thiols, it can be oxidized to form the corresponding disulfide, 4,4'-dibromodiphenyl disulfide.[12]
- **Drug Development:** It is used as a reagent in the synthesis of compounds with potential biological activity, such as indolyl-3-ethanone- α -thioethers, which have shown promise as non-toxic antimalarial agents.[11]

Experimental Protocols

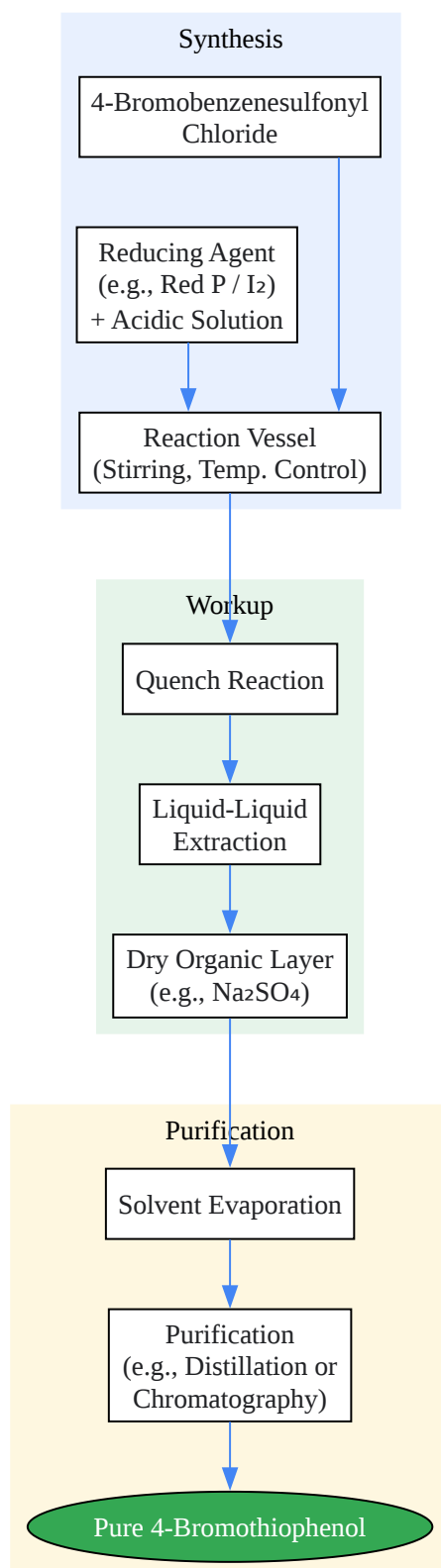
Detailed methodologies for key transformations involving **4-Bromothiophenol** are provided below.

Synthesis of 4-Bromothiophenol

Two primary methods for the synthesis of **4-Bromothiophenol** are reported in the literature:

- Reduction of 4-Bromobenzenesulfonyl Chloride: This method involves the reduction of the corresponding sulfonyl chloride using agents like red phosphorus and iodine in an acidic medium.[\[13\]](#)
- Hydrogenation of 4,4'-Dibromodiphenyl Disulfide: The disulfide can be cleaved via hydrogenation to yield two equivalents of the thiol.[\[13\]](#)

A general workflow for the synthesis, workup, and purification is depicted below.



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General workflow for the synthesis and purification of **4-Bromothiophenol**.

Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **4-Bromothiophenol** with an arylboronic acid.

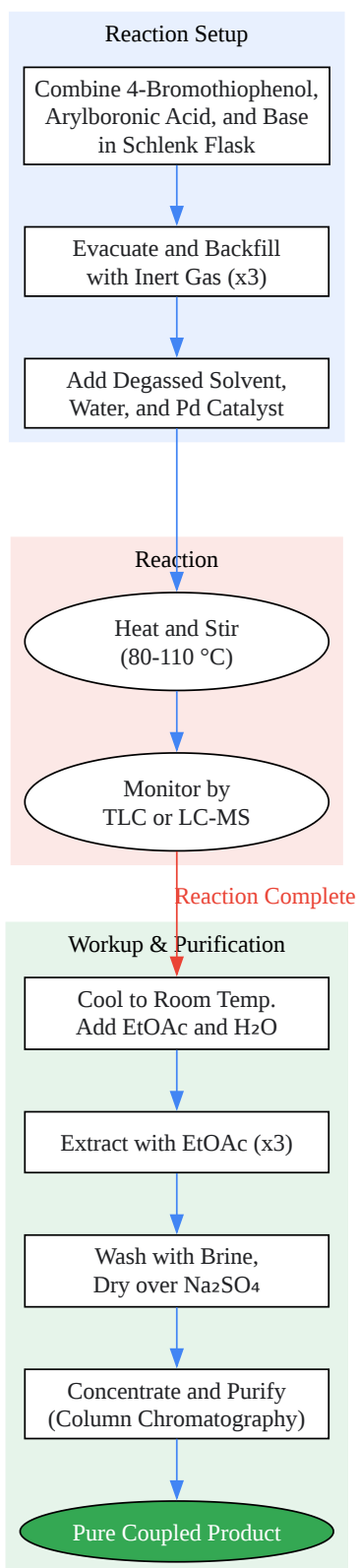
Materials and Reagents:

- **4-Bromothiophenol**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
- Water (degassed)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)
- Magnetic stirrer and heating plate
- Ethyl acetate, water, and brine for workup
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a Schlenk flask, add **4-Bromothiophenol** (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
- **Inert Atmosphere:** Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

- **Solvent and Catalyst Addition:** Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL). Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (0.05 mmol).
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.^[6]
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- **Washing and Drying:** Combine the organic layers and wash with water, followed by brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.



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Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

4-Bromothiophenol is a hazardous substance and must be handled with appropriate safety precautions.

GHS Classification:

- Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[\[13\]](#)
- Skin Corrosion/Irritation (Category 1B/2): H314/H315 - Causes severe skin burns and eye damage or causes skin irritation.[\[13\]](#)
- Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[\[13\]](#)
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[\[13\]](#)

Precautionary Measures:

- Handling: Use only in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[\[1\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[\[3\]](#) Store locked up.
- In case of contact:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[1\]](#)
 - Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[\[1\]](#)
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[\[12\]](#)

- Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

Incompatible Materials:

- Strong oxidizing agents, strong bases.[1]

Hazardous Decomposition Products:

- Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and sulfur oxides.[1]

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety guidance. Always consult the latest SDS before handling this chemical.

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